

Application Notes and Protocols for the Extraction of Dalbergin from Dalbergia nigra

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For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the extraction and isolation of **dalbergin**, a neoflavonoid with significant pharmacological potential, from the heartwood of Dalbergia nigra (Brazilian rosewood). Due to the endangered status of Dalbergia nigra and the limited availability of specific extraction protocols for this species, the methodologies presented herein are a synthesis of established procedures for other **dalbergin**-containing species within the Dalbergia genus, including D. sissoo, D. latifolia, and D. odorifera. The protocol covers solvent extraction from the heartwood, followed by purification using column chromatography. Additionally, this document outlines the known signaling pathways modulated by **dalbergin**, providing a basis for further research into its therapeutic applications.

Introduction

Dalbergia nigra, commonly known as Brazilian rosewood, is a valuable hardwood species renowned for its use in fine furniture and musical instruments. Beyond its physical properties, the heartwood of Dalbergia species is a rich source of bioactive secondary metabolites, including neoflavonoids. **Dalbergin** is one such compound that has garnered scientific interest for its potential therapeutic effects. Research has indicated its involvement in various cellular processes, including the modulation of signaling pathways related to cancer.[1][2]



These application notes provide a comprehensive guide for the extraction and isolation of **dalbergin** from Dalbergia nigra heartwood, intended for research and drug development purposes. The protocols are based on established methods for related species and are designed to be adaptable for optimization in a laboratory setting.

Extraction of Dalbergin from Dalbergia nigra Heartwood

The extraction of **dalbergin** from Dalbergia nigra heartwood is typically achieved through solvent extraction. Methanol and ethanol are commonly used solvents for the extraction of flavonoids from Dalbergia species.[3][4][5] The following protocol outlines a general procedure that can be optimized for yield and purity.

Materials and Equipment

- Dried heartwood of Dalbergia nigra
- Grinder or mill
- Methanol or 70% Ethanol
- Ultrasonic bath
- Rotary evaporator
- · Filter paper
- Glassware (beakers, flasks, etc.)

Experimental Protocol: Solvent Extraction

- Preparation of Plant Material:
 - Obtain dried heartwood of Dalbergia nigra.
 - Grind the heartwood into a fine powder (approximately 0.425 mm mesh size) to increase the surface area for extraction.[3]



Solvent Extraction:

- Weigh the powdered heartwood.
- Place the powder in a suitable flask.
- Add the extraction solvent (e.g., 60% methanol or 70% ethanol) at a solvent-to-solid ratio
 of 10:1 (v/w).[3]
- Perform the extraction using an ultrasonic bath at a frequency of 60 kHz for 60 minutes at 25°C.[3] Alternatively, reflux extraction with hot methanol for eight hours can be employed.
 [4][5]
- Filtration and Concentration:
 - Filter the extract through filter paper to remove solid plant material.
 - Repeat the extraction process on the residue two more times to maximize the yield.
 - Combine the filtrates.
 - Concentrate the combined extract using a rotary evaporator under reduced pressure to obtain a crude extract.

Data Presentation: Extraction Parameters

Parameter	Value	Reference
Plant Material	Dalbergia nigra Heartwood	General
Solvent	60% Methanol or 70% Ethanol	[3]
Extraction Method	Ultrasonic Bath or Reflux	[3][4][5]
Solvent to Solid Ratio	10:1 (v/w) (for ultrasonication)	[3]
Ultrasonication Time	60 minutes	[3]
Ultrasonication Temperature	25°C	[3]
Reflux Time	8 hours	[4][5]



Isolation of Dalbergin by Column Chromatography

The crude extract obtained from the solvent extraction contains a mixture of compounds. Column chromatography is a standard technique used to isolate and purify **dalbergin** from this mixture. Silica gel is a commonly used stationary phase for the separation of flavonoids.[4][5]

Materials and Equipment

- Crude Dalbergia nigra heartwood extract
- Silica gel (60-120 mesh)
- Glass chromatography column
- Solvents for mobile phase (e.g., n-hexane, ethyl acetate, chloroform, methanol)
- Collection tubes
- Thin Layer Chromatography (TLC) plates and chamber
- · UV lamp for visualization

Experimental Protocol: Column Chromatography

- · Preparation of the Column:
 - Prepare a slurry of silica gel in a non-polar solvent (e.g., n-hexane).
 - Pour the slurry into the chromatography column and allow it to pack uniformly, avoiding air bubbles.
 - Allow the solvent to drain until it is level with the top of the silica gel.
- Sample Loading:
 - Dissolve the crude extract in a minimal amount of the initial mobile phase solvent.
 - Alternatively, adsorb the crude extract onto a small amount of silica gel and load the dry powder onto the top of the column.



• Elution:

- Begin elution with a non-polar solvent (e.g., 100% n-hexane).
- Gradually increase the polarity of the mobile phase by adding a more polar solvent (e.g., ethyl acetate or chloroform/methanol mixtures) in a stepwise or gradient manner. A suggested gradient could be increasing concentrations of ethyl acetate in n-hexane, followed by increasing concentrations of methanol in ethyl acetate.[5]
- Collect the eluate in fractions.
- Fraction Analysis:
 - Monitor the separation by spotting the collected fractions on a TLC plate.
 - Develop the TLC plate in a suitable solvent system.
 - Visualize the spots under a UV lamp.
 - Combine the fractions that contain the pure compound of interest (dalbergin).
- · Purification and Identification:
 - Evaporate the solvent from the combined fractions to obtain the purified **dalbergin**.
 - The identity and purity of the isolated dalbergin can be confirmed using spectroscopic techniques such as NMR, and mass spectrometry.

Data Presentation: Column Chromatography Parameters



Parameter	Description	Reference
Stationary Phase	Silica gel (60-120 mesh)	[4][5]
Mobile Phase	Gradient of n-hexane/ethyl acetate or chloroform/methanol	[5]
Elution Mode	Stepwise or Gradient	General
Monitoring	Thin Layer Chromatography (TLC)	[5]

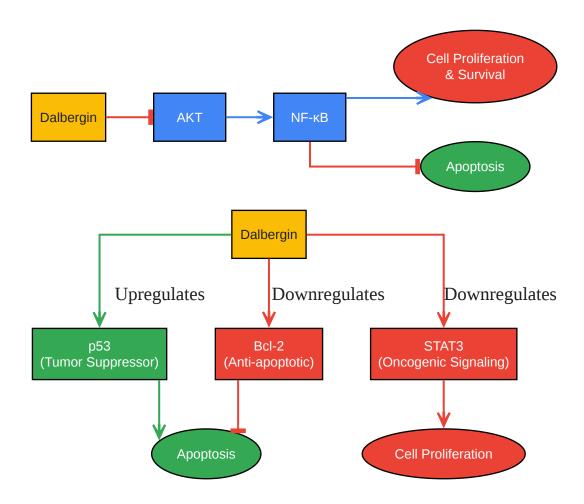
Signaling Pathways Modulated by Dalbergin

Dalbergin has been shown to exert its biological effects by modulating key signaling pathways involved in cell proliferation and apoptosis. Understanding these pathways is crucial for the development of **dalbergin**-based therapeutics.

Inhibition of AKT/NF-kB Signaling Pathway in Hepatocellular Carcinoma

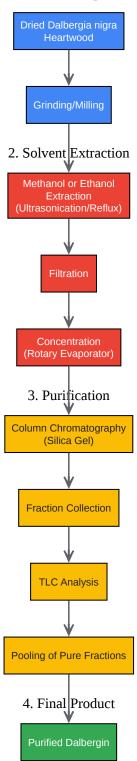
In hepatocellular carcinoma, **dalbergin** has been reported to inhibit the AKT/NF-κB signaling pathway, which plays a critical role in cell survival and inflammation.[2]







1. Material Preparation



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